molecular formula C11H8FNO3S B13485158 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid

Cat. No.: B13485158
M. Wt: 253.25 g/mol
InChI Key: OFZRTKSNEBXBRQ-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a heterocyclic organic compound that features a thiazole ring substituted with a fluoro and methoxy group on the phenyl ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds .

Properties

Molecular Formula

C11H8FNO3S

Molecular Weight

253.25 g/mol

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C11H8FNO3S/c1-16-9-3-2-6(4-7(9)12)10-13-8(5-17-10)11(14)15/h2-5H,1H3,(H,14,15)

InChI Key

OFZRTKSNEBXBRQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC(=CS2)C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid typically involves the reaction of 3-fluoro-4-methoxyaniline with thioamide and α-halo acids under reflux conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazole ring .

Industrial Production Methods

Industrial production methods for this compound often involve the use of automated synthesis machines that can handle the precise addition of reagents and control of reaction conditions. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Functional Group Transformations at the Carboxylic Acid Position

The carboxylic acid group at position 4 of the thiazole ring undergoes classical acid-derived reactions:

  • Amidation : Coupling with amines (e.g., 3,4,5-trimethoxyaniline) via EDCI/HOBt conditions yields bioactive amides, as demonstrated in antiproliferative SMART agents .

  • Esterification : Conversion to ethyl carboxylate derivatives enhances anticancer activity, as seen in thiazolin-4-one analogues .

  • Acid Chloride Formation : Intermediate for further nucleophilic substitutions, though explicit examples require additional data.

Thiazole Ring Reactivity

The electron-deficient thiazole ring participates in electrophilic substitutions and cycloadditions:

  • Electrophilic Aromatic Substitution : The 5-position is activated for halogenation or nitration, though steric hindrance from the fluorophenyl group may limit reactivity.

  • Oxidation/Reduction :

    • Dehydrogenation of thiazolidine precursors (e.g., using BrCCl₃/DBU) generates the unsaturated thiazole core .

    • Reduction of the thiazole ring is less common due to aromatic stability.

Aromatic Ring Modifications

The 3-fluoro-4-methoxyphenyl substituent enables regioselective reactions:

Reaction TypeExampleOutcome
Nucleophilic Substitution Replacement of fluorine via SNArLimited by electron-withdrawing methoxy group.
Cross-Coupling Suzuki-Miyaura with boronic acidsEnables biaryl synthesis for drug discovery.

Biological Interactions and Mechanistic Insights

The compound modulates enzyme activity through:

  • Hydrogen Bonding : Carboxylic acid and thiazole nitrogen interact with catalytic residues in carbonic anhydrase III (CA-III) .

  • Hydrophobic Effects : The fluorophenyl group stabilizes binding pockets in tubulin, inhibiting polymerization (IC₅₀ in nM range) .

Comparative Reactivity of Analogues

Key structural analogues and their reactivity differences:

CompoundReactivity Profile
2-Fluoro-4-methoxyphenylboronic acidBoronic acid enables cross-coupling; lacks thiazole-mediated electron deficiency.
4-Fluoro-2-methoxyphenylboronic acidAltered substitution pattern reduces steric hindrance for coupling reactions.
Thiazolidine-4-carboxylic acid amidesSaturated thiazolidine ring undergoes oxidation to thiazole .

Synthetic Pathways and Optimization

  • Stepwise Synthesis :

    • Thiazole ring formation via Hantzsch thiazole synthesis or cysteine-based cyclization .

    • Introduction of fluorophenyl group via coupling or nucleophilic substitution.

    • Carboxylic acid functionalization (e.g., amidation, esterification) .

  • Yield Optimization : Use of EDCI/HOBt for amide coupling improves efficiency compared to traditional methods .

Scientific Research Applications

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways .

Biological Activity

2-(3-Fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid is a promising compound in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of its biological activity, focusing on its mechanisms of action, pharmacological effects, and structure-activity relationships (SAR).

Overview of the Compound

The compound features a thiazole ring, which is notable for its role in various biological processes. The presence of the 3-fluoro and 4-methoxy substituents on the phenyl ring enhances its chemical properties, potentially influencing its interaction with biological targets.

The primary target for this compound appears to be Cathepsin S , a cysteine protease involved in antigen processing and presentation. The compound may exert its effects through:

  • Covalent Bond Formation: Interacting with the active site of Cathepsin S.
  • Modulation of Biochemical Pathways: Affecting immune response pathways, which could have implications in autoimmune diseases and cancer therapy.

Anticancer Activity

Research indicates that thiazole derivatives can exhibit significant anticancer properties. For instance:

  • In vitro Studies: Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including prostate and melanoma cells. The structure-activity relationship suggests that electron-withdrawing groups enhance activity .
  • Mechanism: The anticancer activity is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

Thiazole derivatives are also explored for their antimicrobial properties:

  • Broad-Spectrum Activity: Some studies report that thiazole compounds exhibit activity against bacteria and fungi, making them candidates for developing new antimicrobial agents .
  • SAR Insights: Modifications on the thiazole ring and phenyl substituents can significantly alter antimicrobial potency, suggesting a tailored approach in drug design .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by various structural components:

Structural FeatureInfluence on Activity
Fluorine Substitution Enhances lipophilicity and binding affinity
Methoxy Group Increases solubility and bioavailability
Thiazole Ring Modifications Essential for maintaining biological activity

Studies have shown that specific substitutions at the para position on the phenyl ring can lead to enhanced anticancer activities, with certain configurations yielding IC50 values comparable to established chemotherapeutics like doxorubicin .

Case Studies

  • Anticancer Efficacy: A derivative of thiazole was tested against A549 lung adenocarcinoma cells, showing significant selectivity with an IC50 value lower than 10 µM. This highlights the potential of thiazole derivatives in targeted cancer therapies .
  • Antimicrobial Testing: A series of thiazole compounds were evaluated against drug-resistant strains of Staphylococcus aureus, demonstrating effective inhibition at concentrations as low as 5 µg/mL, indicating strong potential for development as new antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2-(3-fluoro-4-methoxyphenyl)thiazole-4-carboxylic acid, and how can intermediates be characterized?

  • Methodological Answer : A viable approach involves Hantzsch thiazole synthesis , where a substituted acetophenone derivative (e.g., 3-fluoro-4-methoxyacetophenone) is condensed with thiourea and a halogenated carboxylic acid ester. For example, ethyl bromopyruvate can be used to form the thiazole ring. The ethyl ester intermediate (e.g., this compound ethyl ester) can then be hydrolyzed under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Characterization :
  • NMR : Confirm regiochemistry of the thiazole ring and substituent positions.
  • HPLC-MS : Assess purity (>97%) and detect potential side products (e.g., unhydrolyzed esters).
  • Melting Point : Compare with structurally similar compounds (e.g., 206–207°C for 2-(3-chlorophenyl)thiazole-4-carboxylic acid) .

Q. How can researchers ensure compound stability during storage and experimental use?

  • Methodological Answer : Stability studies should include:
  • Accelerated Degradation Testing : Expose the compound to heat (40–60°C), light, and humidity for 7–14 days. Monitor decomposition via HPLC (e.g., mass balance analysis as in triazole derivative studies) .
  • Storage Recommendations : Use airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis.
  • In-Use Stability : Prepare fresh solutions in anhydrous DMSO or methanol to avoid solvent-mediated degradation.

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing fluorinated thiazole derivatives?

  • Methodological Answer : Integrate quantum chemical calculations (e.g., DFT for transition-state analysis) with machine learning to predict optimal parameters:
  • Reaction Path Search : Simulate energy barriers for cyclization steps in thiazole formation .
  • Condition Screening : Use software (e.g., ICReDD’s platform) to model solvent effects, catalyst loading, and temperature gradients, reducing trial-and-error experimentation .
  • Validation : Cross-reference computational predictions with small-scale experimental runs (e.g., 1–5 mmol) to refine models.

Q. What strategies resolve contradictions in biological activity data for fluorinated thiazole-carboxylic acid analogs?

  • Methodological Answer : Conflicting bioactivity results often arise from:
  • Purity Variability : Re-analyze batches via LC-MS to rule out impurities (e.g., residual ethyl ester or de-fluorinated byproducts) .
  • Solubility Differences : Standardize assay solvents (e.g., DMSO concentration ≤1% v/v) and confirm cellular uptake using fluorescent analogs.
  • Target Selectivity : Perform competitive binding assays or molecular docking studies to identify off-target interactions .

Q. How can researchers design derivatives to enhance the pharmacokinetic profile of this compound?

  • Methodological Answer : Focus on bioisosteric replacement and prodrug strategies :
  • Carboxylic Acid Modifications : Prepare amides or esters (e.g., ethyl or tert-butyl esters) to improve membrane permeability .
  • Fluorine Positioning : Compare meta- vs. para-fluoro substitution on the phenyl ring using SAR studies (see fluorophenyl thiazole ester analogs) .
  • Metabolic Stability : Incubate derivatives with liver microsomes and analyze metabolites via UPLC-QTOF to identify vulnerable sites (e.g., demethylation of the methoxy group).

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